molecular formula C20H16BrN3O4 B14986373 6-bromo-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide

6-bromo-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B14986373
M. Wt: 442.3 g/mol
InChI Key: ZAPSBVUUBCFHFI-UHFFFAOYSA-N
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Description

6-bromo-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core substituted with a bromine atom, an ethoxyphenyl group, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Bromine Atom: Bromination reactions using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Ethoxyphenyl Group: This step may involve Suzuki-Miyaura coupling reactions using palladium catalysts.

    Formation of the Oxadiazole Ring: Cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-bromo-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of organic semiconductors or light-emitting diodes (LEDs).

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 6-bromo-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids, depending on its application. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(4-ethoxyphenyl)acetamide
  • 2-bromo-4-(4-ethoxyphenyl)oxazole

Uniqueness

6-bromo-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide is unique due to the presence of multiple functional groups that confer distinct chemical and biological properties. Its combination of a benzofuran core with an oxadiazole ring and ethoxyphenyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H16BrN3O4

Molecular Weight

442.3 g/mol

IUPAC Name

6-bromo-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H16BrN3O4/c1-3-26-14-7-4-12(5-8-14)17-19(24-28-23-17)22-20(25)18-11(2)15-9-6-13(21)10-16(15)27-18/h4-10H,3H2,1-2H3,(H,22,24,25)

InChI Key

ZAPSBVUUBCFHFI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=C(C4=C(O3)C=C(C=C4)Br)C

Origin of Product

United States

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